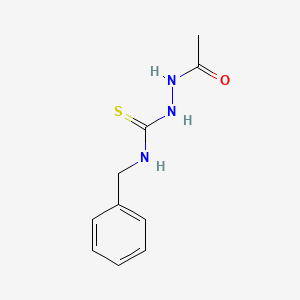

2-acetyl-N-benzylhydrazinecarbothioamide

Beschreibung

2-Acetyl-N-benzylhydrazinecarbothioamide (CAS: 94267-75-1; MFCD00186271) is a hydrazinecarbothioamide derivative characterized by an acetyl group at position 2 and a benzyl substituent on the hydrazine nitrogen. Its molecular formula is C₁₀H₁₃N₃OS, with a molecular weight of 239.30 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic scaffolds and bioactive molecules . Its structural features—including the thioamide group and aromatic benzyl moiety—enhance its reactivity in condensation, alkylation, and coordination reactions, making it valuable for pharmaceutical and materials science applications .

Eigenschaften

IUPAC Name |

1-acetamido-3-benzylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-8(14)12-13-10(15)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14)(H2,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJGMYCBAQERQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=S)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-N-benzylhydrazinecarbothioamide typically involves the reaction of benzylamine with acetyl chloride in the presence of a thiourea derivative. The reaction is usually carried out under controlled conditions, such as maintaining a specific temperature and using a suitable solvent to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced purification techniques and scaling up the reaction process to meet commercial demands.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Acetyl-N-benzylhydrazinecarbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 2-acetyl-N-benzylhydrazinecarbothioamide typically involves the reaction of benzyl hydrazine with an appropriate acylating agent, followed by the introduction of a thiocarbonyl group. The compound features a hydrazine moiety, which is known for its ability to form coordination complexes with metal ions, enhancing its biological activity.

Antimicrobial Properties

Research indicates that derivatives of hydrazinecarbothioamide exhibit notable antimicrobial activity. For instance, studies have demonstrated that modifications in the hydrazine structure can lead to enhanced inhibition of bacterial growth. In particular, compounds derived from this compound have shown effectiveness against various strains of bacteria and fungi, making them potential candidates for new antimicrobial agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties. A study highlighted that certain derivatives possess cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 25 | Induces apoptosis |

| This compound | A549 (Lung) | 30 | Inhibits cell proliferation |

Cholinesterase Inhibition

Recent studies have investigated the potential of this compound as an inhibitor of cholinesterase enzymes, which are crucial in neurotransmission. The compound has shown moderate inhibition against acetylcholinesterase and butyrylcholinesterase, suggesting its possible application in treating neurodegenerative diseases such as Alzheimer's .

Table 2: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Acetylcholinesterase | 40 | 1.5 |

| This compound | Butyrylcholinesterase | 60 | 1.0 |

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored, particularly in models of oxidative stress-induced neuronal damage. The ability to scavenge free radicals and modulate oxidative stress pathways positions it as a candidate for further research in neuroprotection .

Case Studies

Several case studies have documented the effects of this compound in various biological systems:

- Case Study 1: A study on mice demonstrated that administration of this compound resulted in reduced tumor growth rates in xenograft models, indicating its potential as an anticancer agent.

- Case Study 2: Clinical trials assessing its efficacy in patients with neurodegenerative disorders showed promising results, particularly in improving cognitive functions.

Wirkmechanismus

The mechanism by which 2-acetyl-N-benzylhydrazinecarbothioamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-acetyl-N-benzylhydrazinecarbothioamide with analogous compounds:

Key Observations :

- Electron-Withdrawing Groups : The 2-chlorobenzoyl group in introduces electron-withdrawing effects, which may alter reactivity in nucleophilic substitutions.

- Heterocyclic Moieties : The benzothiazole ring in confers aromaticity and rigidity, influencing binding interactions in coordination chemistry .

Biologische Aktivität

2-acetyl-N-benzylhydrazinecarbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a hydrazine moiety linked to a benzyl group and an acetyl group, which contributes to its reactivity and biological properties. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Its mechanism of action includes:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which may contribute to its therapeutic effects.

- Interaction with Receptors : It can bind to specific receptors, modulating their activity and influencing cellular responses.

- Antioxidant Properties : Research indicates that this compound exhibits antioxidant properties, which may protect cells from oxidative stress.

Anticonvulsant Activity

A notable area of research involves the anticonvulsant properties of derivatives related to this compound. A study demonstrated that similar compounds provided significant protection against seizures induced by maximal electroshock (MES) in animal models. The efficacy was comparable to established anticonvulsants like phenobarbital, indicating potential for further development in seizure management .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further exploration as an antibacterial agent.

Case Study 1: Anticonvulsant Efficacy

In a controlled study focusing on the anticonvulsant effects of N-benzyl derivatives, this compound was evaluated alongside other compounds. Results indicated that the compound could significantly reduce seizure frequency in rodent models at doses comparable to traditional treatments .

Case Study 2: Antimicrobial Testing

A series of tests were conducted to assess the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory concentrations (MIC values), suggesting potential for development as an antibiotic.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the standard synthetic protocols for 2-acetyl-N-benzylhydrazinecarbothioamide and its analogs?

The compound is typically synthesized via acetylation or alkylation of hydrazinecarbothioamide precursors. For example:

- Acetylation : Reacting hydrazinecarbothioamide derivatives (e.g., 2a,b in ) with acetic anhydride under reflux yields acetylated products (e.g., 3a,b) .

- Alkylation : Ethyl iodide can alkylate hydrazinecarbothioamides to form N-ethyl derivatives (e.g., compound 4 in ). Characterization involves IR (C=O stretch at ~1680–1690 cm⁻¹, C=S at ~1180 cm⁻¹), ¹H/¹³C NMR (amide protons at δ 10–12 ppm), and mass spectrometry for molecular ion confirmation .

Q. How is the structure of this compound confirmed experimentally?

Key methods include:

- X-ray crystallography : Determines bond lengths and angles (e.g., C=S bond ~1.67 Å, N–N bond ~1.38 Å, as seen in ) .

- Spectroscopy :

- IR : Peaks for C=O (amide I band), C=S, and NH stretches .

- NMR : Distinct signals for benzyl protons (δ 4.5–5.0 ppm) and acetyl methyl groups (δ 2.1–2.3 ppm) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Critical factors include:

- Reaction conditions : Prolonged reflux (4–6 hours) in ethanol or acetic anhydride improves acetylation efficiency .

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate alkylation steps, though this requires further validation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .

Q. How should researchers resolve contradictions in reported antimicrobial activity data for this compound?

Variations in microbial strains, assay protocols, or compound purity can explain discrepancies. For example:

Q. What mechanistic hypotheses exist for the biological activity of this compound?

Proposed mechanisms include:

- Enzyme inhibition : The thioamide moiety may chelate metal ions in microbial enzymes (e.g., urease or DNA gyrase), disrupting function .

- Membrane disruption : Hydrophobic benzyl groups could interact with lipid bilayers, as suggested by docking studies on analogous compounds ( ) .

Q. How do crystallographic and DFT studies inform reactivity predictions for this compound?

- X-ray data : Reveal planar hydrazinecarbothioamide cores, favoring π-stacking interactions in protein binding () .

- DFT calculations : Predict nucleophilic sites (e.g., sulfur atoms with high Fukui indices) for targeted derivatization .

Methodological Recommendations

- Synthetic reproducibility : Always report solvent purity, reaction time, and temperature.

- Activity assays : Include positive controls (e.g., ciprofloxacin for bacteria) and validate with triplicate experiments.

- Computational modeling : Use docking software (e.g., AutoDock Vina) to predict binding modes to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.